2-Bromo-5-(trifluoromethyl)benzaldehyde CAS number and properties
2-Bromo-5-(trifluoromethyl)benzaldehyde CAS number and properties
A Technical Guide to 2-Bromo-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a powerful tool for modulating electronic properties, metabolic stability, and lipophilicity. 2-Bromo-5-(trifluoromethyl)benzaldehyde emerges as a highly versatile and valuable trifluoromethylated building block. Its unique trifunctional architecture—comprising a reactive aldehyde, a synthetically adaptable aryl bromide, and an electron-withdrawing trifluoromethyl group—positions it as a key intermediate for accessing complex molecular targets.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the core properties, field-proven synthesis protocols, and diverse applications of this important compound. The insights herein are designed to bridge theoretical knowledge with practical, validated laboratory application.
Core Compound Identification and Properties
Precise identification and understanding of a compound's physicochemical properties are the foundation of successful and reproducible research.
Key Identifiers:
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Synonyms: 4-Bromo-3-formylbenzotrifluoride[3]
Physicochemical Properties:
The properties of 2-Bromo-5-(trifluoromethyl)benzaldehyde make it suitable for a range of organic transformations, particularly in non-polar solvent systems. Its liquid state at room temperature simplifies handling and dosage in reactions.
| Property | Value | Source |
| Molecular Weight | 253.02 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid or dark solid | [1] |
| Boiling Point | 240.9±35.0 °C (Predicted) | [5] |
| Density | 1.706±0.06 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.5090-1.5130 @ 20°C | [4] |
| Calculated LogP | 3.2804 | [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |
Synthesis Protocol and Mechanistic Insights
A reliable and scalable synthesis is critical for the utility of any chemical building block. The most common and efficient laboratory-scale synthesis involves the selective reduction of the corresponding benzonitrile.
Protocol: DIBAL-H Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile[1]
This protocol describes the conversion of the nitrile precursor to the target aldehyde, a method valued for its high selectivity and good yield.
Step-by-Step Methodology:
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Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
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Reactant Preparation: Dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (e.g., 2.6 g, 10.4 mmol) in anhydrous toluene (20 mL) inside the flask.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reductant Addition: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, e.g., 21 mL, 21 mmol) via cannula or syringe, ensuring the internal temperature does not rise significantly.
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Reaction: Stir the mixture at a temperature between -78 °C and -50 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly add water (5 mL) to quench the excess DIBAL-H. This is a highly exothermic step and must be performed with extreme caution at low temperature.
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Work-up: Allow the mixture to warm to room temperature. Adjust the pH to approximately 10 with a sodium hydroxide solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting residue by flash column chromatography (e.g., hexanes/ether 90:10) to yield 2-Bromo-5-(trifluoromethyl)benzaldehyde as a pure product.[1]
Expert Insights (The "Why"):
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Choice of Reducing Agent: DIBAL-H is the reagent of choice because it is a sterically hindered and mild hydride donor. At low temperatures, it reduces nitriles to an intermediate imine-aluminum complex. Upon aqueous work-up, this complex hydrolyzes to the aldehyde. Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would over-reduce the nitrile to the primary amine.
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Low-Temperature Control: The reaction is conducted at -78 °C to prevent over-reduction to the benzyl alcohol and to control the high reactivity of the organoaluminum reagent, minimizing side reactions.
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Alkaline Work-up: The addition of NaOH helps to precipitate aluminum salts as aluminum hydroxide, facilitating their removal from the organic phase during extraction.
Visualization: Synthesis Workflow
Caption: DIBAL-H reduction workflow for the synthesis of the target aldehyde.
Chemical Reactivity and Synthetic Utility
The power of 2-Bromo-5-(trifluoromethyl)benzaldehyde lies in the distinct and complementary reactivity of its three functional groups. This trifecta allows for sequential, orthogonal chemical modifications.
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The Aldehyde Group: This is a classic electrophilic center, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
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Wittig olefination
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Reductive amination
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Grignard and organolithium additions
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Aldol and related condensation reactions
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The Aryl Bromide: The bromine atom at the 2-position is ideally situated for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, alkyl, and alkyne substituents. Key reactions include:
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Suzuki-Miyaura coupling (for C-C bond formation with boronic acids)
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Heck coupling (for C-C bond formation with alkenes)
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Sonogashira coupling (for C-C bond formation with terminal alkynes)
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Buchwald-Hartwig amination (for C-N bond formation)
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The Trifluoromethyl Group: This group is largely unreactive under common synthetic conditions. Its primary role is to powerfully influence the molecule's electronic properties. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and is a key pharmacophore in drug design.
Visualization: Synthetic Potential
Caption: The diverse reactivity pathways of the core molecule.
Applications in Research and Development
This building block is primarily employed in the synthesis of high-value compounds, particularly in the pharmaceutical sector.
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Medicinal Chemistry: The structural motif of this compound is found in precursors to various biologically active molecules. For instance, the closely related 2-bromo-5-fluorobenzaldehyde is used to synthesize quinazolinones with demonstrated anti-tumor activity.[6] This highlights the potential of the trifluoromethyl analogue in creating novel therapeutic agents, where the CF₃ group can enhance potency and improve pharmacokinetic profiles. A related compound, 2-bromo-5-fluorobenzotrifluoride, is a known intermediate for antineoplastic drugs like Bicalutamide.[7]
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Agrochemicals: The trifluoromethyl-substituted aromatic ring is a common feature in modern pesticides and herbicides due to its stability and biological efficacy.
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Materials Science: Fluorinated organic compounds are used in the development of advanced materials, such as liquid crystals and polymers, where the unique electronic and steric properties of the CF₃ group are advantageous.
Safety, Handling, and Storage
A commitment to safety is non-negotiable. The following protocols are based on established safety data and best laboratory practices.
Hazard Identification
This compound must be handled with appropriate care due to its irritant and potentially toxic properties.
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Self-Validating Safe Handling Protocol
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Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
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Personal Protective Equipment (PPE):
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Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.
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Eye Protection: Use chemical safety goggles or a face shield.
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Lab Coat: A flame-resistant lab coat is mandatory.
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Handling: Use glass or compatible plastic/Teflon instruments for transfers. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
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Storage Conditions
To ensure the long-term stability and purity of the compound, the following storage conditions are required:
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Temperature: Store in a refrigerator (approximately 4°C).[2]
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[2]
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Container: Keep in a tightly sealed, clearly labeled container.
Conclusion
2-Bromo-5-(trifluoromethyl)benzaldehyde is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a reliable synthetic route and versatile reactivity, make it an indispensable building block for chemists aiming to construct complex and functional molecules. For professionals in drug discovery and materials science, mastering the use of this reagent opens doors to novel structures with potentially enhanced performance and biological activity.
References
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PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Chen, Y., et al. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 69(Pt 11), o1646. Available at: [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
Sources
- 1. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]
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- 3. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 505084-61-7 CAS MSDS (2-BROMO-5-(TRIFLUOROMETHOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 7. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
